molecular formula C13H15Br2N3O3 B1254221 7-Hydroxyceratinamine

7-Hydroxyceratinamine

Cat. No.: B1254221
M. Wt: 421.08 g/mol
InChI Key: BKBCHPBOYFBMRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxyceratinamine is a marine-derived natural product first isolated from the sponge Aplysinella sp. . It belongs to the dibromotyrosine family of metabolites, characterized by a brominated aromatic core linked to functionalized side chains. A defining feature of this compound is its terminal cyanoformamide group (–NC–CONH2), a rare structural motif in natural products . This group confers exceptional stability in acidic and methanolic conditions, unlike alkyl cyanoformate esters, which hydrolyze readily in aqueous media . Biosynthetically, the cyanoformamide moiety is proposed to originate from glycine via cyanoformic acid (NC–COOH), a pathway that resolves key paradoxes in terpenoid isonitrile biosynthesis .

Properties

Molecular Formula

C13H15Br2N3O3

Molecular Weight

421.08 g/mol

IUPAC Name

N-[3-[4-(2-amino-1-hydroxyethyl)-2,6-dibromophenoxy]propyl]-1-cyanoformamide

InChI

InChI=1S/C13H15Br2N3O3/c14-9-4-8(11(19)6-16)5-10(15)13(9)21-3-1-2-18-12(20)7-17/h4-5,11,19H,1-3,6,16H2,(H,18,20)

InChI Key

BKBCHPBOYFBMRI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)OCCCNC(=O)C#N)Br)C(CN)O

Synonyms

7-hydroxyceratinamine
hydroxyceratinamine

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Features of 7-Hydroxyceratinamine and Analogues

Compound Source Key Functional Groups Stability Biosynthetic Notes
This compound Aplysinella sp. Cyanoformamide, hydroxyl at C7 Stable in MeOH, acidic conditions Derived from glycine via NC–COOH
Ceratinamine Pseudoceratina purpurea Cyanoformamide Similar stability to this compound Shared NC–COOH pathway
Ceratinamides A/B Pseudoceratina spp. Cyanoformamide, variable substituents Likely stable (inferred) Likely shared dibromotyrosine backbone
Moloka'iamine Derivatives Undescribed Verongid sponge Bromotyramine, chlorocyclopentanedione enamine Stability data lacking Bromination and enamine formation via unknown pathway

Cyanoformamide-Containing Compounds

  • Ceratinamine: Shares the cyanoformamide group with this compound but lacks the hydroxyl group at position 5. Both compounds exhibit stability in methanol and acidic HPLC solvents due to the resilience of the cyanoformamide moiety .
  • Ceratinamides A/B: These derivatives likely differ in substituent patterns (e.g., hydroxylation or bromination sites) but retain the cyanoformamide core .

Brominated Tyramine Derivatives

  • Moloka'iamine Derivatives: These compounds feature bromotyramine cores and chlorocyclopentanedione enamine termini, distinguishing them from the cyanoformamide-containing ceratinamines. Their biosynthesis may involve bromoperoxidase-mediated bromination, a common pathway in marine sponges .

Stability and Reactivity

The cyanoformamide group in this compound and ceratinamine is chemically inert under conditions that degrade analogous alkyl cyanoformate esters (e.g., hydrolysis to HCN and CO2 in water) . This stability makes these compounds ideal for studying marine natural product biosynthesis and ecological roles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Hydroxyceratinamine
Reactant of Route 2
Reactant of Route 2
7-Hydroxyceratinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.